molecular formula C15H17N5O2S B2517969 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide CAS No. 1105210-10-3

4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide

Katalognummer: B2517969
CAS-Nummer: 1105210-10-3
Molekulargewicht: 331.39
InChI-Schlüssel: DRPPHKPZBFOSNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6-Acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide (CAS: 1105210-10-3) is a heterocyclic organic compound with the molecular formula C₁₅H₁₇N₅O₂S and a molecular weight of 331.4 g/mol . Its structure features a pyridazine core substituted with an acetamido group at position 6, a thioether linkage to a butanamide chain, and a pyridin-3-yl terminal group.

Eigenschaften

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-pyridin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-11(21)17-13-6-7-15(20-19-13)23-9-3-5-14(22)18-12-4-2-8-16-10-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPPHKPZBFOSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 6-acetamidopyridazine: This can be achieved by reacting 3-chloropyridazine with acetamide under suitable conditions.

    Thioether Formation: The 6-acetamidopyridazine is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Coupling: The final step involves coupling the thioether intermediate with 3-aminopyridine and butanoyl chloride to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridazine-thioether derivatives. Below is a detailed comparison with three analogs from the evidence provided:

4-((6-Acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)butanamide (CAS: 1021253-37-1)

  • Molecular Formula : C₁₇H₁₇N₅O₂S₂
  • Molecular Weight : 387.5 g/mol
  • Key Structural Differences: Substitution of the pyridin-3-yl group with a benzo[d]thiazol-2-yl moiety.
  • Implications :
    • Increased molecular weight (+56.1 g/mol) may affect pharmacokinetic properties like solubility or membrane permeability.
    • Benzothiazole derivatives are often associated with anticancer or antimicrobial activity, suggesting divergent biological targets compared to the pyridine analog .

4-((6-Acetamidopyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)butanamide (CAS: 1021225-99-9)

  • Molecular Formula : C₁₇H₁₉FN₄O₂S
  • Molecular Weight : 362.4 g/mol
  • Key Structural Differences :
    • Replacement of pyridin-3-yl with a 3-fluoro-4-methylphenyl group.
    • Fluorine and methyl substituents enhance lipophilicity and metabolic stability.
  • Implications :
    • Fluorine’s electronegativity may influence binding affinity to hydrophobic enzyme pockets.
    • The phenyl ring’s substitution pattern could alter selectivity for targets like kinases or proteases .

4-((6-Acetamidopyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)butanamide (CAS: 1105248-08-5)

  • Molecular Formula : C₁₇H₁₇F₃N₄O₃S
  • Molecular Weight : 414.4 g/mol
  • Key Structural Differences :
    • Substitution with a 4-(trifluoromethoxy)phenyl group.
    • The trifluoromethoxy group is highly electron-withdrawing and resistant to metabolic oxidation.
  • Implications :
    • Increased molecular weight (+83.0 g/mol) and steric bulk may reduce diffusion rates.
    • Trifluoromethoxy groups are common in agrochemicals and CNS-targeting drugs, suggesting possible neuropharmacological applications .

Comparative Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications
1105210-10-3 (Reference Compound) C₁₅H₁₇N₅O₂S 331.4 Pyridin-3-yl Enzyme inhibition scaffolds
1021253-37-1 C₁₇H₁₇N₅O₂S₂ 387.5 Benzo[d]thiazol-2-yl Anticancer/antimicrobial
1021225-99-9 C₁₇H₁₉FN₄O₂S 362.4 3-Fluoro-4-methylphenyl Kinase/protease inhibition
1105248-08-5 C₁₇H₁₇F₃N₄O₃S 414.4 4-(Trifluoromethoxy)phenyl Neuropharmacology

Patent Context and Therapeutic Relevance

Differences in terminal aryl/heteroaryl groups (e.g., pyridine vs. chloropyridine) likely modulate potency, selectivity, and toxicity profiles.

Biologische Aktivität

4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide, with the CAS number 1105210-10-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide is C15H17N5O2S, with a molecular weight of 331.4 g/mol. The compound features a thioether functional group and a pyridazine ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC15H17N5O2S
Molecular Weight331.4 g/mol
CAS Number1105210-10-3

Antimicrobial Properties

Research indicates that compounds similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide exhibit antimicrobial activity . A study evaluated various derivatives and found that those containing pyridazine rings demonstrated significant inhibition against bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties . Similar thioether-containing compounds have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in conditions like arthritis or other inflammatory diseases.

The biological activity of 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide is hypothesized to involve interactions with specific biological targets , such as enzymes or receptors. The thioether linkage may enhance binding affinity to these targets, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways .

Case Studies

  • Antimicrobial Study : In a comparative study, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridazine moiety significantly influenced antimicrobial potency, with some derivatives showing MIC values as low as 5 µg/mL against resistant strains.
  • Inflammation Model : A preclinical model of inflammation demonstrated that administration of 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide resulted in a marked reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Q & A

Q. What are the standard synthetic routes for 4-((6-acetamidopyridazin-3-yl)thio)-N-(pyridin-3-yl)butanamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the pyridazine core followed by thioether linkage formation and amide coupling. Key steps include:

  • Thiol-disulfide exchange : Reacting 6-acetamidopyridazine-3-thiol with a halogenated butanamide precursor under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amide bond formation : Coupling via HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF . Characterization :
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm regiochemistry and purity .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Multi-dimensional NMR : Resolves overlapping signals in aromatic regions (e.g., pyridin-3-yl and pyridazine protons) .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline forms .
  • FT-IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays :
  • Kinase inhibition : ATPase/GTPase activity measured via luminescent assays (e.g., ADP-Glo™) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
    • Target engagement : Surface plasmon resonance (SPR) or thermal shift assays to assess binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Q. How are computational tools integrated into mechanistic studies?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding modes .
  • MD simulations : GROMACS for assessing conformational dynamics over 100 ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.